
Glycyl-L-serylglycyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-serylglycyl-L-serine is a dipeptide composed of glycine and serine residues. This compound is of interest due to its potential physiological and biochemical roles, particularly in protein synthesis and metabolism. It is a white crystalline powder that is highly soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycyl-L-serylglycyl-L-serine can be synthesized through a condensation reaction between glycine and L-serine. This reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can precisely control the addition of amino acids and coupling reagents. The process includes steps such as deprotection, coupling, and purification to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-serylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the peptide, potentially altering its properties and functions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent systems to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield dehydroxylated forms. Substitution reactions can result in peptides with modified side chains, enhancing their biological activity .
Applications De Recherche Scientifique
Glycyl-L-serylglycyl-L-serine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is studied for its role in protein metabolism and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in wound healing and tissue regeneration.
Industry: It is used in the production of specialized peptides for various industrial applications, including cosmetics and pharmaceuticals
Mécanisme D'action
The mechanism of action of Glycyl-L-serylglycyl-L-serine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide synthesis and degradation, influencing various biochemical processes. The compound may also interact with cell surface receptors, modulating signaling pathways that regulate cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-serine: A simpler dipeptide with similar properties but fewer functional groups.
L-serylglycyl-L-serine: Another dipeptide with a different sequence, affecting its reactivity and biological activity.
Glycyl-L-alanyl-L-serine: A related compound with an alanine residue, altering its chemical and physical properties
Uniqueness
Glycyl-L-serylglycyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
176861-66-8 |
|---|---|
Formule moléculaire |
C10H18N4O7 |
Poids moléculaire |
306.27 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H18N4O7/c11-1-7(17)13-5(3-15)9(19)12-2-8(18)14-6(4-16)10(20)21/h5-6,15-16H,1-4,11H2,(H,12,19)(H,13,17)(H,14,18)(H,20,21)/t5-,6-/m0/s1 |
Clé InChI |
DCLZGSLGFMUQQP-WDSKDSINSA-N |
SMILES isomérique |
C([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)O |
SMILES canonique |
C(C(C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


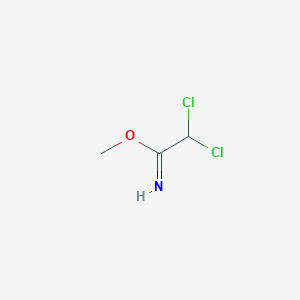
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
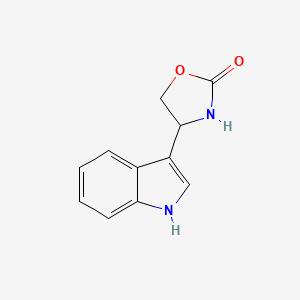
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
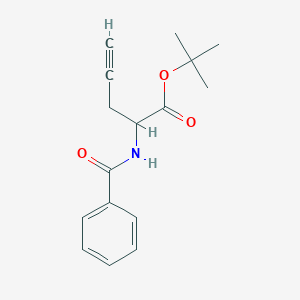
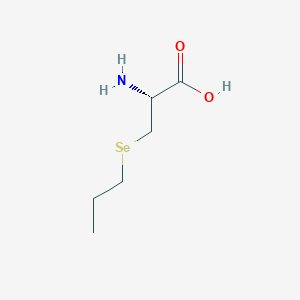
![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)
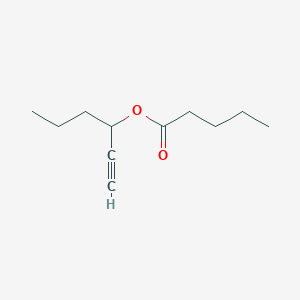
![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)

![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)
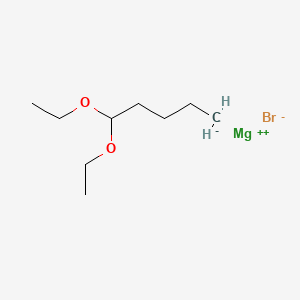
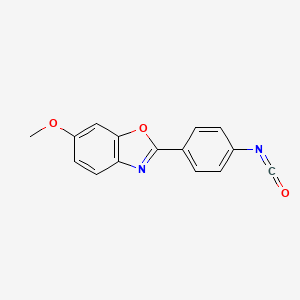
![1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-](/img/structure/B12550987.png)
